

In Vitro Antibacterial Activity of Fumaramidmycin: A Technical Overview

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Compound of Interest

Compound Name: Fumaramidmycin

Cat. No.: B1674180

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Introduction

Fumaramidmycin, also known as C-9154, is an antibiotic produced by the bacterium *Streptomyces kurssanovii*. First described in the mid-1970s, it has demonstrated a notable spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a consolidated overview of the available data on the in vitro antibacterial properties of **Fumaramidmycin**, including its minimum inhibitory concentrations (MICs), the experimental protocols for its evaluation, and a discussion of its known mechanistic pathways.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The quantitative data on the in vitro antibacterial activity of **Fumaramidmycin** is primarily derived from initial screening studies. While the complete, detailed MIC values from the original characterization are not readily available in recent literature, subsequent studies on its analogues have reiterated the initial findings. The reported MIC ranges for **Fumaramidmycin** against a variety of microorganisms are summarized below.

Bacterial Type	Concentration Range (µg/mL)	Notes
Various Microorganisms	10 – >100	General activity range reported in initial studies.[1][2]
Ampicillin-resistant strains	3.12 – >200	Demonstrates activity against bacteria resistant to common antibiotics.[2][3][4]
Cephalosporin-resistant strains	3.12 – >200	
Chloramphenicol-resistant strains	3.12 – >200	
Gentamicin-resistant strains	3.12 – >200	
Kanamycin-resistant strains	3.12 – >200	
Macrolide-resistant strains	3.12 – >200	
Neomycin-resistant strains	3.12 – >200	
Sulfonamide-resistant strains	3.12 – >200	
Streptomycin-resistant strains	3.12 – >200	
Tetracycline-resistant strains	3.12 – >200	

Experimental Protocols

The determination of the in vitro antibacterial activity of **Fumaramidmycin** and its analogues has been conducted using standard microbiological techniques. The following is a detailed methodology based on the protocols described for closely related compounds.[1][4]

Minimum Inhibitory Concentration (MIC) Assay

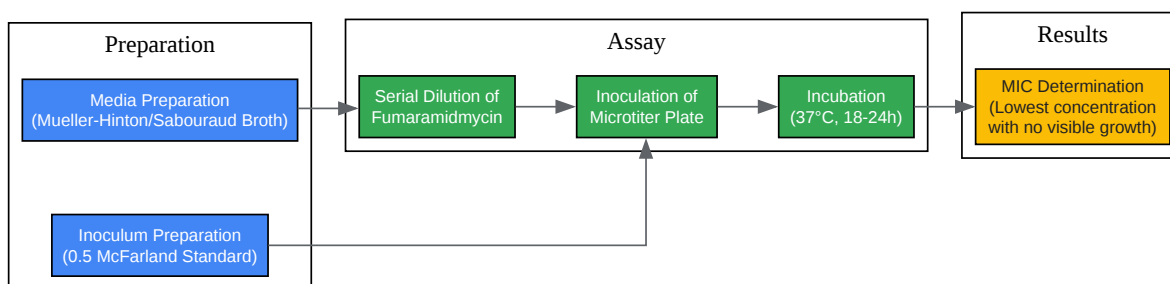
The MIC of **Fumaramidmycin** is determined using the broth microdilution method.

- Media Preparation: Mueller-Hinton Broth is prepared for bacterial cultures, and Sabouraud Dextrose Broth is used for fungal isolates. The media are prepared according to the manufacturer's instructions and sterilized by autoclaving at 121°C for 15 minutes.

- **Inoculum Preparation:** Bacterial and fungal strains are cultured on appropriate agar plates. A standardized inoculum is prepared by adjusting the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 colony-forming units (CFU)/mL.
- **Serial Dilution:** A serial two-fold dilution of **Fumaramidmycin** is prepared in the appropriate broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well of the microtiter plate is inoculated with the standardized microbial suspension.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
- **MIC Determination:** The MIC is recorded as the lowest concentration of **Fumaramidmycin** that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for MIC Determination



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of **Fumaramidmycin**.

Signaling Pathways

The specific molecular mechanism of action and any affected signaling pathways for **Fumaramidmycin** have not been elucidated in the reviewed scientific literature. Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time. Further research is required to identify the cellular target and mechanism of its antibacterial activity.

Conclusion

Fumaramidmycin exhibits a broad spectrum of in vitro antibacterial activity, including efficacy against various strains resistant to other classes of antibiotics. The available data, primarily from initial studies and research on its analogues, indicate its potential as a lead compound for further drug development. However, a comprehensive understanding of its potency requires more detailed studies to establish specific MIC values against a wider range of clinical isolates. Furthermore, future research should focus on elucidating its mechanism of action to better understand its therapeutic potential and guide the development of novel antibacterial agents.

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